6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide
Overview
Description
6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Potential
Research indicates that compounds structurally related to 6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide demonstrate potent antibacterial activities. A study by Kuramoto et al. (2003) showed that quinolone derivatives possess significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in therapeutic applications against resistant bacterial strains (Kuramoto et al., 2003).
Imaging and Diagnostic Applications
Yu et al. (2008) explored isoquinoline carboxamide derivatives, closely related to the chemical structure , for their potential in imaging peripheral benzodiazepine receptor sites via PET, suggesting a role in diagnostic applications, particularly in neurology (Yu et al., 2008).
Fluorescence and Labeling Studies
Singh and Singh (2007) synthesized novel fluorophores for labeling oligodeoxyribonucleotides, indicating that compounds with similar structures could serve as potent fluorescent markers in biological assays and research, facilitating the study of genetic materials (Singh & Singh, 2007).
Cancer Research and Treatment
A study by Hochegger et al. (2019) demonstrated that 6-fluoroquinoline derivatives exhibit high antiplasmodial activity, suggesting their utility in cancer research and as potential therapeutic agents. Specifically, certain compounds showed promising in vitro and in vivo activity against Plasmodium species, indicating a potential role in cancer treatment strategies (Hochegger et al., 2019).
Properties
IUPAC Name |
6-fluoro-N-methyl-N-propan-2-yl-2-(2-propan-2-ylpyrimidin-5-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-12(2)20-23-10-14(11-24-20)19-9-17(21(27)26(5)13(3)4)16-8-15(22)6-7-18(16)25-19/h6-13H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXELMVOZZWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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